Cas no 1266376-84-4 (2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide)

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide
- SB63181
- 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid amide
- 2,5-dimethyl-1-phenylpyrrole-3-carboxamide
-
- インチ: 1S/C13H14N2O/c1-9-8-12(13(14)16)10(2)15(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,16)
- InChIKey: LEVZPOWFJHMXIY-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)N(C2C=CC=CC=2)C=1C)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- XLogP3: 2
- トポロジー分子極性表面積: 48
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608923-1g |
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide |
1266376-84-4 | 97% | 1g |
¥3773.0 | 2023-04-03 | |
Chemenu | CM491922-1g |
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide |
1266376-84-4 | 97% | 1g |
$539 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188196-1g |
2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxamide |
1266376-84-4 | 98% | 1g |
¥5775.00 | 2024-08-09 |
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamideに関する追加情報
Comprehensive Overview of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide (CAS No. 1266376-84-4)
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide (CAS No. 1266376-84-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This pyrrole derivative features a carboxamide functional group, which enhances its potential for bioactivity. Researchers are increasingly exploring its applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.
The compound's molecular structure, characterized by a phenyl ring attached to a pyrrole core, offers versatility in synthetic modifications. This flexibility makes 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide a valuable intermediate in the development of novel therapeutics. Recent studies highlight its role in inhibiting specific protein kinases, a hot topic in oncology research. As the demand for kinase inhibitors grows, this compound's relevance in precision medicine continues to rise.
In agrochemical applications, 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide has shown promise as a precursor for crop protection agents. Its ability to interfere with pest metabolic pathways aligns with the global push for sustainable agriculture. Farmers and researchers alike are searching for eco-friendly pesticides, and this compound's low environmental persistence makes it a candidate for further development. The carboxamide moiety also contributes to its biodegradability, addressing concerns about chemical residues in food chains.
Synthetic routes to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide often involve palladium-catalyzed cross-coupling reactions, a trending methodology in organic chemistry. These processes are frequently discussed in academic forums and industry webinars, reflecting their importance in modern API manufacturing. Optimizing yield and purity remains a key challenge, driving innovations in green chemistry techniques such as microwave-assisted synthesis.
Analytical characterization of this compound typically employs HPLC-MS and NMR spectroscopy, techniques widely searched by quality control professionals. The rise of AI-assisted spectral analysis has further streamlined its identification in complex matrices. Regulatory compliance, particularly REACH and ICH guidelines, governs its commercial production, making these keywords crucial for compliance officers sourcing the material.
Market trends indicate growing demand for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide in contract research organizations (CROs). Its use in high-throughput screening platforms answers the pharmaceutical industry's need for rapid lead compound identification. Startups focusing on fragment-based drug design particularly value its scaffold diversity, as evidenced by patent filings in major jurisdictions.
Environmental fate studies of 1266376-84-4 reveal favorable biodegradation profiles, a critical factor for ESG-conscious investors. This aligns with searches for sustainable chemistry metrics in investment due diligence. The compound's low bioaccumulation potential also features prominently in regulatory submissions for new chemical entities.
In material science, derivatives of this pyrrole-carboxamide structure demonstrate interesting photophysical properties. Recent publications explore their utility in organic electronics, particularly as charge transport materials in OLED devices. This multidisciplinary applicability makes CAS 1266376-84-4 a recurring subject in cross-industry innovation symposia.
Storage and handling protocols for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide emphasize moisture-sensitive precautions, a common search term among laboratory managers. Proper lyophilization techniques can extend shelf life, while nitrogen blanket storage maintains stability - practical considerations frequently discussed in chemical logistics forums.
The compound's structure-activity relationships (SAR) continue to inspire computational chemistry studies. Molecular docking simulations using 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide as a template appear in recent cheminformatics literature, addressing industry demands for in silico screening efficiency. These applications position it at the intersection of digital chemistry and traditional medicinal chemistry.
Quality specifications for 1266376-84-4 typically require ≥98% purity by HPLC, a standard scrutinized by procurement specialists. Analytical method development for this compound often references ICH Q2 validation guidelines, reflecting the pharmaceutical industry's emphasis on data integrity in material qualification.
Emerging research explores the compound's potential in neuroprotective agents, responding to growing interest in neurodegenerative disease therapeutics. Its ability to cross the blood-brain barrier makes it a subject of pharmacokinetic modeling studies, particularly in Alzheimer's disease research pipelines.
Supply chain dynamics for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide reflect broader trends in fine chemical distribution. Just-in-time inventory models and blockchain tracking of batch histories are increasingly relevant to purchasers, as evidenced by search query patterns in B2B procurement platforms.
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